Iproclozide
Description
Properties
CAS No. |
3544-35-2 |
|---|---|
Molecular Formula |
C11H15ClN2O2 |
Molecular Weight |
242.70 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N'-propan-2-ylacetohydrazide |
InChI |
InChI=1S/C11H15ClN2O2/c1-8(2)13-14-11(15)7-16-10-5-3-9(12)4-6-10/h3-6,8,13H,7H2,1-2H3,(H,14,15) |
InChI Key |
GGECDTUJZOXAAR-UHFFFAOYSA-N |
SMILES |
CC(C)NNC(=O)COC1=CC=C(C=C1)Cl |
Canonical SMILES |
CC(C)NNC(=O)COC1=CC=C(C=C1)Cl |
melting_point |
93.5 °C |
Other CAS No. |
3544-35-2 |
Synonyms |
iproclozide p-(chlorophenoxy)acetic acid 2-isopropylhydrazide |
Origin of Product |
United States |
Preparation Methods
Acid Chloride Intermediate Pathway
The classical approach involves converting 2-(4-chlorophenoxy)acetic acid to its acid chloride derivative using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Subsequent reaction with isopropylhydrazine yields this compound via nucleophilic acyl substitution:
$$
\text{ClC₆H₄OCH₂COCl} + \text{NH₂NHCH(CH₃)₂} \rightarrow \text{ClC₆H₄OCH₂CONHNHCH(CH₃)₂} + \text{HCl}
$$
Key challenges include controlling exothermic reactions during acid chloride formation and minimizing hydrolysis. Typical yields range from 60–75%, with purity dependent on rigorous drying conditions and inert atmospheres.
Ester Hydrazinolysis Method
Alternative routes employ ethyl 2-(4-chlorophenoxy)acetate, which undergoes hydrazinolysis with isopropylhydrazine under reflux in ethanol:
$$
\text{ClC₆H₄OCH₂COOEt} + \text{NH₂NHCH(CH₃)₂} \rightarrow \text{ClC₆H₄OCH₂CONHNHCH(CH₃)₂} + \text{EtOH}
$$
This method avoids hazardous acid chloride handling but requires extended reaction times (12–24 hours) and yields 55–70% product. Optimization studies suggest lithium hydroxide additives improve nucleophilic attack efficiency by deprotonating hydrazine intermediates.
Modern Photoredox-Catalyzed Decarboxylative Hydrazination
Cerium-Mediated Reaction Optimization
A breakthrough method utilizes cerium(III) chloride heptahydrate (CeCl₃·7H₂O) as a photocatalyst under blue LED irradiation (455 nm). The protocol enables direct coupling of carboxylic acids with di-tert-butylazodicarboxylate (DBAD), followed by acidic deprotection:
$$
\text{ClC₆H₄OCH₂COOH} + \text{DBAD} \xrightarrow{\text{CeCl₃, Cs₂CO₃}} \text{Protected Intermediate} \xrightarrow{\text{HCl}} \text{this compound}
$$
Table 1: Catalyst Screening for Decarboxylative Hydrazination
| Catalyst | Base | Yield (%) |
|---|---|---|
| CeCl₃·7H₂O | Cs₂CO₃ | 90 |
| CeCl₃ (anhydrous) | Cs₂CO₃ | 80 |
| Ce(OTf)₃ | Cs₂CO₃ | 66 |
| Ce(OTf)₄ | Cs₂CO₃ | 63 |
Optimal conditions (20 mol% Cs₂CO₃, 10 mol% CeCl₃·7H₂O, MeCN solvent) achieve 90% intermediate yield, significantly outperforming traditional methods.
Deprotection and Final Product Isolation
The tert-butyl protecting groups are removed via hydrochloric acid treatment (1M HCl, 50°C, 2 hours), yielding this compound with >95% purity after recrystallization from ethanol/water. Nuclear magnetic resonance (NMR) analysis confirms structural integrity, with characteristic peaks at δ 1.20 (isopropyl CH₃) and δ 6.85–7.25 (aromatic protons).
Comparative Analysis of Synthesis Strategies
Table 2: Methodological Comparison
| Parameter | Acid Chloride Route | Ester Hydrazinolysis | Photoredox Method |
|---|---|---|---|
| Yield (%) | 60–75 | 55–70 | 85–90 |
| Reaction Time | 6–8 hours | 12–24 hours | 24 hours |
| Temperature | 80–100°C | 60–80°C | 25°C |
| Scalability | Moderate | Low | High |
| Byproducts | HCl gas, SO₂ | Ethanol, NH₃ | tert-Butanol |
The photoredox approach offers superior yields and milder conditions but requires specialized light equipment. Traditional methods remain viable for small-scale production where photoredox infrastructure is unavailable.
Chemical Reactions Analysis
Iproclozide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of different hydrazine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Research
Iproclozide's mechanism as an MAOI has made it a point of study in pharmacological research, particularly regarding its effects on neurotransmitter levels in the brain. Research indicates that MAOIs can increase levels of serotonin, norepinephrine, and dopamine, which are critical in mood regulation.
Case Studies:
- A study highlighted the impact of this compound on serotonin metabolism, showcasing its potential role in treating depressive disorders before its market withdrawal .
- Investigations into the drug's interaction with other medications have also been conducted, focusing on its safety profile and adverse effects when combined with other psychiatric treatments.
Toxicology and Safety Studies
Given the serious adverse effects associated with this compound, including liver toxicity, extensive toxicological studies have been conducted to understand its safety profile better.
Findings:
- Research has documented cases of fulminant hepatitis linked to this compound use, prompting investigations into its hepatotoxicity mechanisms .
- Toxicological assessments have been essential in understanding the thresholds for safe administration and potential drug interactions that could exacerbate liver damage.
Historical Context in Depression Treatment
This compound's historical significance as an antidepressant provides insights into the evolution of depression treatments. It was once favored for its efficacy but later overshadowed by newer antidepressants with better safety profiles.
Comparative Analysis:
| Drug | Class | Efficacy | Safety Profile |
|---|---|---|---|
| This compound | MAOI | Moderate | High risk of hepatotoxicity |
| Fluoxetine | SSRI | High | Lower risk of severe side effects |
| Venlafaxine | SNRI | High | Moderate risk of side effects |
Research in Drug Development
This compound has been referenced in studies exploring new antidepressants. Its unique properties as an MAOI offer a comparative basis for developing safer alternatives that target similar pathways without the associated risks.
Innovative Approaches:
Mechanism of Action
Iproclozide exerts its effects by irreversibly inhibiting the enzyme monoamine oxidase. This enzyme is responsible for the breakdown of monoamine neurotransmitters such as norepinephrine, serotonin, and dopamine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression .
The molecular targets of this compound include the active sites of monoamine oxidase enzymes, where it forms a covalent bond, leading to irreversible inhibition. The pathways involved in its mechanism of action include the regulation of neurotransmitter levels and the modulation of synaptic transmission.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Properties
Table 2: Metabolic and Toxicity Profiles
Key Findings:
Structural Similarities :
- All four compounds contain a hydrazine (-NH-NH₂) group critical for MAO inhibition. This compound and iproniazid share an isopropylhydrazine backbone, whereas phenelzine and isocarboxazid have phenethyl and benzyl groups, respectively .
Pharmacological Differences :
- This compound and iproniazid exhibit higher hepatotoxicity risks compared to phenelzine and isocarboxazid. This is attributed to reactive metabolites formed during CYP450-mediated metabolism, exacerbated by enzyme inducers like rifampicin .
- Phenelzine has a broader clinical application due to its efficacy in atypical depression but requires strict dietary restrictions to avoid tyramine-induced hypertension .
Clinical Relevance :
- This compound and iproniazid are largely obsolete due to safety concerns, while phenelzine and isocarboxazid remain niche options for treatment-resistant depression .
Biological Activity
Iproclozide is a hydrazine-containing monoamine oxidase inhibitor (MAOI) that has been used primarily in the treatment of depression and certain types of refractory hypertension. Its biological activity is characterized by its ability to inhibit monoamine oxidase enzymes, which play a crucial role in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially alleviating depressive symptoms and managing blood pressure.
This compound acts by irreversibly inhibiting both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). The inhibition of these enzymes results in the accumulation of monoamines, which are crucial for mood regulation and cardiovascular function. The selectivity and potency of this compound as an MAOI have been studied extensively, with findings indicating significant effects on neurotransmitter levels.
Pharmacological Profile
- Chemical Structure : this compound is chemically classified as a hydrazine derivative.
- Target Enzymes : Primarily inhibits MAO-A and MAO-B.
- IC50 Values : Specific IC50 values for this compound have not been widely reported; however, related compounds have demonstrated varied inhibitory potencies.
Depression Treatment
This compound was historically used to treat major depressive disorders, particularly in cases resistant to other treatments. A notable case study involved a patient who had a long history of treatment-resistant depression. Despite initial partial responses to this compound combined with electroconvulsive therapy (ECT), the patient achieved full remission only after switching to olanzapine, suggesting that while this compound may provide some benefit, it may not be sufficient as a standalone treatment for all patients .
Refractory Hypertension
In a clinical study involving 16 patients with refractory hypertension, this compound was administered at doses ranging from 10 to 30 mg/day. The results showed normalization of blood pressure in two patients and significant improvement in seven others, indicating its potential utility in managing this condition . Side effects were generally mild, but treatment had to be discontinued in three cases due to adverse reactions.
Adverse Effects and Safety Profile
The use of this compound has been associated with severe adverse effects, including cases of fulminant hepatitis. Reports indicate that three patients died from liver failure after prolonged use of this compound, particularly when combined with microsomal enzyme inducers. This highlights the importance of monitoring liver function during treatment . Other reported side effects include:
- Jaundice
- Disorders of consciousness
- Minor gastrointestinal disturbances
Research Findings
Recent studies have explored the broader implications of MAO inhibition beyond mood disorders. For instance, research has indicated that compounds similar to this compound may exhibit antiproliferative activity against certain cancer cell lines by modulating monoamine levels . This suggests potential applications in oncology, although further research is needed to confirm these effects.
Summary Table: Biological Activity of this compound
| Parameter | Details |
|---|---|
| Chemical Class | Hydrazine derivative |
| Mechanism | MAO-A and MAO-B inhibition |
| Clinical Use | Treatment-resistant depression, hypertension |
| Efficacy | Normalization of blood pressure in some cases |
| Adverse Effects | Fulminant hepatitis, jaundice |
| Research Implications | Potential antiproliferative activity |
Q & A
Q. How can researchers ensure ethical compliance when using historical this compound patient data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
